molecular formula C18H23N3O2 B2551360 N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide CAS No. 1376308-08-5

N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide

Cat. No.: B2551360
CAS No.: 1376308-08-5
M. Wt: 313.401
InChI Key: YYLGQGUUTQMVKM-UHFFFAOYSA-N
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Description

N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyanocyclopropyl group, a carbamoyl group, and a dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyanocyclopropyl intermediate: This step involves the reaction of a suitable precursor with a cyanating agent to introduce the cyanocyclopropyl group.

    Carbamoylation: The intermediate is then reacted with a carbamoyl chloride to form the carbamoyl group.

    Coupling with dimethylbutanamide: The final step involves coupling the carbamoylated intermediate with 3,3-dimethylbutanamide under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-{[(1-cyanocyclopropyl)carbamoyl]phenyl}-2-methyl-4-methylsulfonyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-3-carboxamide: This compound shares the cyanocyclopropyl and carbamoyl groups but differs in other structural elements.

    4-(1-cyanocyclopropyl)benzoic acid: This compound contains the cyanocyclopropyl group but lacks the carbamoyl and dimethylbutanamide moieties.

Uniqueness

N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[2-[(1-cyanocyclopropyl)amino]-2-oxoethyl]phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-17(2,3)11-16(23)20-14-6-4-13(5-7-14)10-15(22)21-18(12-19)8-9-18/h4-7H,8-11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLGQGUUTQMVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)CC(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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